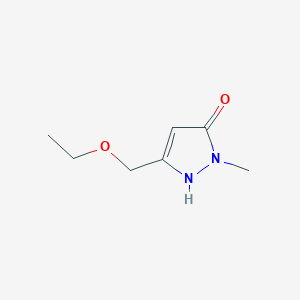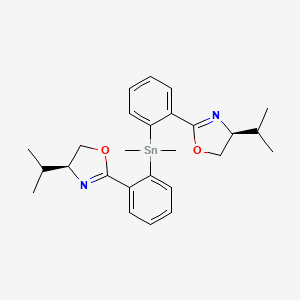
bis(2-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)phenyl)dimethylstannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)phenyl)dimethylstannane: is an organotin compound characterized by the presence of two oxazoline rings attached to a central tin atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)phenyl)dimethylstannane typically involves the reaction of 2-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)phenyl lithium with dimethyltin dichloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tin center, leading to the formation of tin oxides.
Reduction: Reduction reactions can also occur, especially in the presence of strong reducing agents, resulting in the formation of lower oxidation state tin compounds.
Substitution: The oxazoline rings can participate in substitution reactions, where the isopropyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or platinum, and are carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed:
Oxidation: Tin oxides and modified oxazoline derivatives.
Reduction: Lower oxidation state tin compounds and modified oxazoline derivatives.
Substitution: New organotin compounds with different substituents on the oxazoline rings.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions. Its unique structure allows for selective catalysis, making it valuable in synthetic chemistry.
Biology: In biological research, the compound is studied for its potential as an antimicrobial agent
Medicine: The compound’s potential as an anticancer agent is being explored. Its ability to interact with cellular components and disrupt cellular processes makes it a promising candidate for cancer therapy.
Industry: In the industrial sector, the compound is used in the production of advanced materials, such as coatings and adhesives. Its unique properties contribute to the enhanced performance of these materials.
Mecanismo De Acción
The mechanism of action of bis(2-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)phenyl)dimethylstannane involves its interaction with molecular targets, such as enzymes and cellular membranes. The oxazoline rings facilitate binding to specific sites on these targets, leading to the inhibition or activation of various biochemical pathways. The tin center plays a crucial role in stabilizing the compound and enhancing its reactivity.
Comparación Con Compuestos Similares
Bisphenol A: Used in the production of plastics and resins.
Bis(2,6-dimethylphenyl)phosphinoethane: Used as a ligand in coordination chemistry.
Bisphenol S: An alternative to bisphenol A with similar applications.
Uniqueness: Bis(2-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)phenyl)dimethylstannane is unique due to the presence of oxazoline rings and a central tin atom. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in catalysis and materials science.
Propiedades
Fórmula molecular |
C26H34N2O2Sn |
|---|---|
Peso molecular |
525.3 g/mol |
Nombre IUPAC |
dimethyl-bis[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]stannane |
InChI |
InChI=1S/2C12H14NO.2CH3.Sn/c2*1-9(2)11-8-14-12(13-11)10-6-4-3-5-7-10;;;/h2*3-6,9,11H,8H2,1-2H3;2*1H3;/t2*11-;;;/m11.../s1 |
Clave InChI |
NXMVIGJENRBOIQ-WYGNBYAASA-N |
SMILES isomérico |
CC(C)[C@H]1COC(=N1)C2=CC=CC=C2[Sn](C)(C)C3=CC=CC=C3C4=N[C@H](CO4)C(C)C |
SMILES canónico |
CC(C)C1COC(=N1)C2=CC=CC=C2[Sn](C)(C)C3=CC=CC=C3C4=NC(CO4)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-Bromophenoxy)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12889564.png)
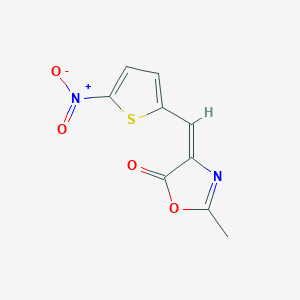
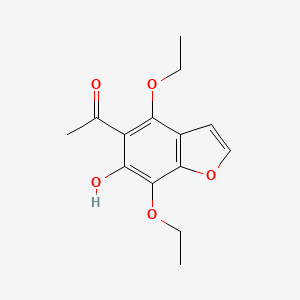
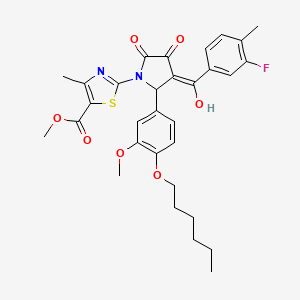
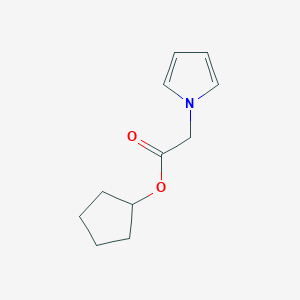
![2-(Chloromethyl)-7-nitrobenzo[d]oxazole](/img/structure/B12889582.png)

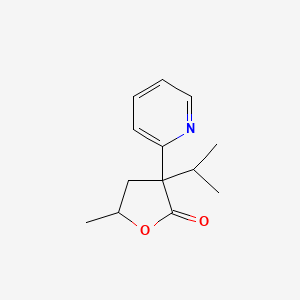
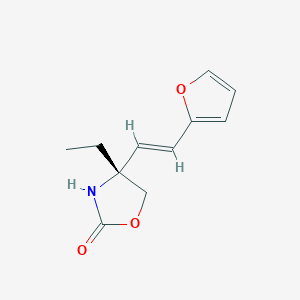

![3-(2,4-Dichlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12889615.png)
![N-(1,4-dioxan-2-ylmethyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B12889623.png)
